![molecular formula C17H8Cl2F3N3 B2645715 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile CAS No. 478046-50-3](/img/structure/B2645715.png)
2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . For instance, POCl3 was added dropwise to an ice-cold stirred solution of hydrazone in dry DMF, and the reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 hours .Molecular Structure Analysis
The molecular structure of similar compounds, such as 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol, has been reported . The InChI code for this compound is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Quinoxaline derivatives have been synthesized through microwave-assisted reactions, demonstrating high yields and efficient processes. This method highlights an unusual extrusion of phenylacetonitrile molecules, starting from indoles and nitroolefins (Aksenov et al., 2022).
- Another study focused on creating a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including novel amino, bromo, chloro, and other derivatives, expanding the utility and applications of quinoxaline compounds in various fields (Didenko et al., 2015).
Biological and Pesticidal Activities
- Quinoxaline derivatives have been investigated for their pesticidal activities. Several novel compounds exhibited herbicidal, fungicidal, and insecticidal activities, with some showing potential as broad-spectrum fungicides against plant pathogens. This study emphasizes the potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Materials Science Applications
- Research into the optical and photovoltaic properties of quinoxaline derivatives has shown promising results for their use in organic–inorganic photodiode fabrication. These compounds exhibit significant photovoltaic properties, demonstrating their potential in the development of efficient photodiodes (Zeyada et al., 2016).
Theoretical and Computational Studies
- Theoretical studies on quinoxaline derivatives, including DFT and TD-DFT calculations, have provided insights into their molecular structure, spectroscopic characterization, and potential as corrosion inhibitors. This research underlines the importance of computational methods in understanding the properties and applications of chemical compounds (Wazzan et al., 2016).
Propiedades
IUPAC Name |
2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F3N3/c18-11-6-13-14(7-12(11)19)25-16(17(20,21)22)15(24-13)10(8-23)9-4-2-1-3-5-9/h1-7,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZOHBYSQKRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

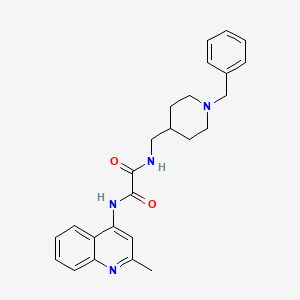
![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

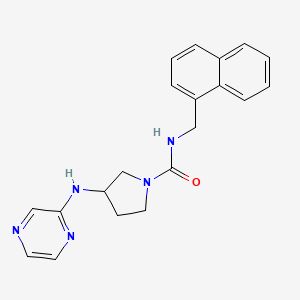
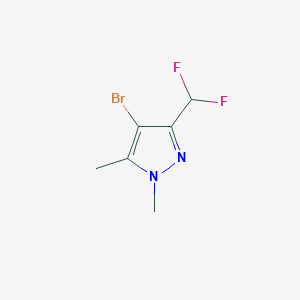

![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)

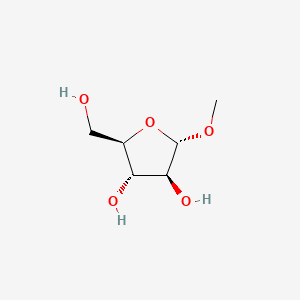
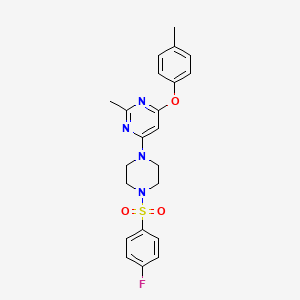

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)
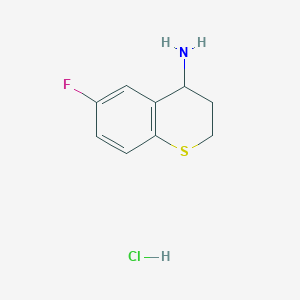
![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)